Lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate is a chemical compound that combines lithium ions with 2,3,6-trimethoxybenzene-1-sulfinate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate typically involves the reaction of 2,3,6-trimethoxybenzenesulfonic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction and high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the product. The final product is often purified using techniques such as recrystallization or chromatography to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate group.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various sulfonates, sulfinates, and substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate include:
- Lithium 2,4,6-trimethoxybenzene-1-sulfinate
- Sodium 2,3,6-trimethoxybenzene-1-sulfinate
- Potassium 2,3,6-trimethoxybenzene-1-sulfinate .
Uniqueness
This compound is unique due to its specific combination of lithium ions and the 2,3,6-trimethoxybenzene-1-sulfinate moietyThe presence of lithium ions can enhance the compound’s reactivity and interaction with biological systems, making it a valuable tool in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H11LiO5S |
---|---|
Molekulargewicht |
238.2 g/mol |
IUPAC-Name |
lithium;2,3,6-trimethoxybenzenesulfinate |
InChI |
InChI=1S/C9H12O5S.Li/c1-12-6-4-5-7(13-2)9(15(10)11)8(6)14-3;/h4-5H,1-3H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
IXURAQNHVCEDBA-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].COC1=C(C(=C(C=C1)OC)S(=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.